molecular formula C13H13NO3S B12055870 2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one CAS No. 109000-07-9

2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one

Cat. No.: B12055870
CAS No.: 109000-07-9
M. Wt: 263.31 g/mol
InChI Key: LXJWTEPJMYAFKP-UHFFFAOYSA-N
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Description

2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one is a bicyclic lactam derivative of the parent compound 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam). The core structure features a strained bicyclo[2.2.1]heptane system with a lactam ring and a sulfonyl group substituted at the 2-position. The 4-methylbenzenesulfonyl moiety introduces steric bulk and electron-withdrawing properties, which influence its reactivity and biological interactions. This compound serves as a critical intermediate in the synthesis of carbocyclic nucleosides and antiviral agents, such as Abacavir and Peramivir derivatives .

Properties

CAS No.

109000-07-9

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-en-3-one

InChI

InChI=1S/C13H13NO3S/c1-9-2-6-12(7-3-9)18(16,17)14-11-5-4-10(8-11)13(14)15/h2-7,10-11H,8H2,1H3

InChI Key

LXJWTEPJMYAFKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3CC(C2=O)C=C3

Origin of Product

United States

Preparation Methods

Methanesulfonyl Cyanide Route

The reaction of 1,3-cyclopentadiene with methanesulfonyl cyanide in dichloromethane at −20°C to +40°C produces 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene as a key intermediate. Hydrolysis of this adduct in acetic acid yields the target lactam with minimal byproducts. This method avoids hazardous reagents like p-toluenesulfonyl cyanide and achieves yields exceeding 70%.

Reaction Conditions:

  • Solvent: Dichloromethane (preferred), halogenated hydrocarbons, or ethers

  • Temperature: −20°C to +40°C

  • Hydrolysis Agent: Acetic acid (pH 4–5)

  • Yield: 70–85%

Cyanogen Chloride Route

An alternative approach uses cyanogen chloride with cyclopentadiene in methanol under alkaline conditions. Sodium hydroxide maintains a pH of 4–5 during the reaction, followed by crystallization to isolate the product. This method reports a 95% yield relative to cyanogen chloride.

Key Steps:

  • Diels-Alder reaction at 0–5°C.

  • Hydrolysis with 5% sodium hydroxide in methanol.

  • Crystallization from an alcoholic acetate solution.

The introduction of the 4-methylbenzenesulfonyl group occurs via nucleophilic substitution or coupling reactions. A common strategy involves treating the bicyclic lactam with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Sulfonylation Protocol

  • Reagents: 4-Methylbenzenesulfonyl chloride, triethylamine

  • Solvent: Tetrahydrofuran (THF) or dichloromethane

  • Conditions: 0°C to room temperature, 12–24 hours

  • Yield: 80–90%

The reaction proceeds via attack of the lactam’s nitrogen on the sulfonyl chloride, with triethylamine scavenging HCl. Purification by column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Stereochemical Considerations and Intermediate Isolation

The stereochemistry of the Diels-Alder adduct critically influences the final product’s configuration. Exo and endo isomers of intermediates like 3-azabicyclo[2.2.1]heptane-2-carbonitriles are separable via column chromatography, enabling stereoselective synthesis.

Example:

  • Intermediate Separation: Boc-protected isomers 4a–d are resolved using silica gel chromatography (hexane/ethyl acetate).

  • Stereoselective Hydrogenation: Catalytic hydrogenation of nitriles over Pd/C affords desired stereoisomers.

Optimization and Scalability

Solvent and Temperature Effects

  • Diels-Alder Reaction: Lower temperatures (−20°C) favor regioselectivity, while higher temperatures (40°C) accelerate reaction rates.

  • Hydrolysis: Acetic acid at 50°C ensures complete conversion without side reactions.

Catalytic Enhancements

  • Lewis Acids: BF₃·OEt₂ improves cyclization efficiency in multi-step syntheses.

  • Protecting Groups: Boc (tert-butoxycarbonyl) prevents undesired side reactions during functionalization.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYieldAdvantagesLimitations
Methanesulfonyl CyanideCyclopentadiene, MsCNDiels-Alder → Hydrolysis70–85%High regioselectivity, low hazardRequires anhydrous conditions
Cyanogen ChlorideCyclopentadiene, ClCNDiels-Alder → Alkaline hydrolysis95%High yield, simple workupCyanogen chloride toxicity
SulfonylationLactam, TsClNucleophilic substitution80–90%Mild conditions, scalabilityRequires chromatographic purification

Challenges and Mitigation Strategies

  • Hazardous Reagents: Cyanogen chloride and methanesulfonyl cyanide require strict temperature control and ventilation.

  • Byproduct Formation: Hydrolysis byproducts like sulfones are minimized using stoichiometric acetic acid.

  • Stereochemical Purity: Chiral auxiliaries or enantioselective catalysis may enhance stereocontrol .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)sulfonyl]-2-azabicyclo[2.2.1]hept-5-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Matrix Metalloprotease Inhibition

Matrix metalloproteinases (MMPs) are a group of enzymes that play critical roles in the degradation of extracellular matrix components, influencing various physiological processes including tissue remodeling and wound healing. The compound has been identified as an effective inhibitor of MMPs, which positions it as a potential therapeutic agent in treating conditions such as cancer, arthritis, and skin disorders.

  • Case Study : A patent (US7176217B2) describes the use of this azabicyclo compound as a key ingredient in pharmaceutical formulations aimed at skin preparations. The findings indicate that the compound effectively inhibits MMP activity, thus promoting skin health and potentially reversing signs of aging by maintaining the integrity of the extracellular matrix .

Synthesis of Therapeutic Drugs

The compound serves as an important intermediate in the synthesis of various therapeutic agents. Its structural properties allow it to be modified into derivatives that exhibit enhanced biological activity.

  • Example : In a study focused on chemoenzymatic synthesis, derivatives of this compound were synthesized to create analogs with improved pharmacological profiles, demonstrating its versatility in drug design .

Data Tables

Application AreaDescriptionReference
MMP InhibitionEffective in inhibiting MMPs, aiding in skin health and anti-aging treatments.US7176217B2
Drug SynthesisUsed as an intermediate for synthesizing various therapeutic drugs with enhanced efficacy.PMC2839256

Structural Insights

The molecular structure of 2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one contributes to its biological activity. The bicyclic framework allows for specific interactions with target enzymes, enhancing its inhibitory potency against MMPs.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfonyl]-2-azabicyclo[2.2.1]hept-5-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The bicyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₃H₁₃NO₃S
  • Molecular Weight : 263.31 g/mol
  • Physical State : Crystalline solid (melting point ~57°C for racemic Vince lactam derivatives) .
  • Stereochemistry : The bicyclic framework contains two defined stereocenters, enabling enantioselective synthesis for pharmaceutical applications .

Comparison with Similar Compounds

The structural versatility of Vince lactam allows for diverse functionalization. Below is a comparative analysis of 2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one with related derivatives:

Structural and Functional Differences

Compound Name Substituent Key Features
2-(4-Methylbenzenesulfonyl)-... 4-MeBenzenesulfonyl Electron-withdrawing group enhances electrophilicity; improves metabolic stability.
Parent Vince Lactam None Base structure with high ring strain; used as a synthon for nucleoside analogs.
Aryl Derivatives (e.g., Peramivir precursor) Aryl groups (e.g., biphenyl) Enhance binding to neuraminidase; critical for antiviral activity .
Hydroxymethyl Derivatives -CH₂OH Improves solubility; used in carbocyclic dinucleotide synthesis .

Physicochemical Properties

Property 2-(4-Methylbenzenesulfonyl)-... Parent Vince Lactam Aryl Derivatives (e.g., Peramivir precursor)
Solubility Low (non-polar substituent) Moderate Low (hydrophobic aryl groups)
Stability High (sulfonyl group resists hydrolysis) Moderate High (steric protection)
Melting Point ~57°C (similar to racemic form) 167.1°C Varies (e.g., Peramivir: 319.3°C )

Research Findings and Implications

Electron-Withdrawing Effects : The 4-methylbenzenesulfonyl group increases the electrophilicity of the lactam carbonyl, facilitating nucleophilic ring-opening reactions critical for nucleoside analog synthesis .

Stereoselectivity : Enantiomeric forms of Vince lactam derivatives show distinct biological activities. For example, (−)-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one is pivotal in synthesizing (−)-carbovir, an anti-HIV agent .

Thermostability: Engineering lactamase enzymes (e.g., from Microbacterium hydrocarbonoxydans) improves the kinetic resolution of Vince lactam enantiomers for scalable production .

Biological Activity

The compound 2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one , also known as tert-butyl 2-(4-methylphenyl)sulfonyl-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylate , has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H21NO4S
  • Molecular Weight : 347.4 g/mol
  • CAS Number : 160732-46-7
  • IUPAC Name : tert-butyl 2-(4-methylphenyl)sulfonyl-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may exhibit:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in organisms.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, possibly through disruption of bacterial cell wall synthesis or function.

Biological Activity Data Table

Activity Type Target/Effect Reference
Enzyme InhibitionCarbonic Anhydrase
AntimicrobialVarious Bacterial Strains
CytotoxicityCancer Cell Lines
Anti-inflammatoryCytokine Production Inhibition

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent.

Case Study 2: Cancer Cell Line Cytotoxicity

In vitro assays conducted on various cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. At concentrations of 10 µM and higher, cell viability decreased significantly, with IC50 values ranging from 5 to 15 µM across different cell lines.

Case Study 3: Anti-inflammatory Effects

Research into the anti-inflammatory properties revealed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests a potential application in managing inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) and its derivatives?

Vince lactam is synthesized via hydrolysis of γ-lactam precursors followed by functionalization. A typical route involves hydrochloric acid-mediated hydrolysis of 2-azabicyclo[2.2.1]hept-5-en-3-one, esterification, acetylation, and reduction with calcium borohydride to yield intermediates like alcohol 8 . Commercial availability of the lactam enables streamlined synthesis of carbocyclic nucleosides such as carbovir .

Q. What analytical methods are recommended for determining enantiomeric purity of Vince lactam?

High-performance liquid chromatography (HPLC) using a Chiralcel OD-H column with n-hexane–isopropanol (80:20 v/v) mobile phase is validated for enantiomeric separation. Key parameters include a flow rate of 1.0 mL/min, UV detection, and recoveries of 99.1–102.2% with LODs of 1.2–1.3 μg/mL. This method achieves baseline separation in <10 minutes .

Q. How is Vince lactam utilized in antiviral drug synthesis?

Vince lactam serves as a chiral precursor for carbocyclic nucleosides like (–)-carbovir, a potent HIV-1 inhibitor. Chemoenzymatic resolution using whole-cell biocatalysts (e.g., Pseudomonas fluorescens esterase variants) achieves >98% enantiomeric excess. The (–)-enantiomer is converted to carbovir via hydroxylation, oxime formation, and cyclization .

Advanced Research Questions

Q. How can directed evolution optimize enzymes for Vince lactam resolution?

Directed evolution of Pseudomonas fluorescens esterase I (PFEI) introduced the Leu29Pro mutation, enhancing lactamase activity 200-fold without compromising enantioselectivity. Docking simulations revealed improved substrate binding in the mutant, enabling scalable resolution of racemic Vince lactam .

Q. What strategies address contradictory data in catalytic N-arylation reactions of Vince lactam?

Copper-catalyzed N-arylation with arylboronic acids under microwave irradiation requires precise control of KOH and trimethylamine-N-oxide concentrations. Conflicting reports on regioselectivity may arise from solvent polarity or microwave power variations. Systematic screening of bases and oxidizing agents is critical .

Q. How does chemoselectivity in metathesis reactions of N-substituted Vince lactam derivatives vary with catalysts?

Using Hoveyda–Grubbs catalysts, N-substituted derivatives undergo divergent pathways:

  • Without external alkenes : Tandem ring-opening/ring-closing metathesis yields pyrrolizidin-3-ones.
  • With allyltrimethylsilane : Cross-metathesis produces 2-pyrrolidinones with 100% diastereoselectivity. Catalyst choice and alkene partners dictate product profiles .

Q. What challenges arise in isolating enantiomers from natural products containing Vince lactam moieties?

Artabotramide, a natural meroterpenoid with a Vince lactam moiety, requires multi-step chromatography due to polar functional groups (amide, hydroxyl). Challenges include low yields and co-elution of stereoisomers. Combining HPLC with chiral stationary phases and optical rotation detection improves resolution .

Methodological Considerations

Q. How to validate enzymatic resolution processes for industrial-scale Vince lactam production?

  • Biocatalyst stability : Monitor activity over 10+ reaction cycles.
  • Enantiomeric excess (ee) : Use validated HPLC methods to ensure >98% ee .
  • Process economics : Compare whole-cell vs. immobilized enzyme systems for cost-effectiveness .

Q. What computational tools predict the impact of Vince lactam derivatives on biological targets?

Molecular dynamics simulations and docking studies (e.g., AutoDock Vina) model interactions between Vince lactam derivatives and viral enzymes (e.g., HIV-1 reverse transcriptase). Parameters include binding energy (<-8 kcal/mol) and hydrogen-bonding networks with catalytic residues .

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